molecular formula C8H13NO2 B13687405 2-(4-Piperidylidene)propanoic Acid

2-(4-Piperidylidene)propanoic Acid

Cat. No.: B13687405
M. Wt: 155.19 g/mol
InChI Key: YNIQXOOUFISYGI-UHFFFAOYSA-N
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Description

2-(4-Piperidylidene)propanoic Acid is an organic compound that features a piperidine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidylidene)propanoic Acid typically involves the reaction of piperidine derivatives with propanoic acid or its derivatives. One common method involves the use of Friedel-Crafts acylation, where piperidine reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and advanced reactor designs can further optimize the production process, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidylidene)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted piperidine derivatives .

Scientific Research Applications

2-(4-Piperidylidene)propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Piperidylidene)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Piperidylidene)propanoic Acid is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propanoic acid derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-piperidin-4-ylidenepropanoic acid

InChI

InChI=1S/C8H13NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

YNIQXOOUFISYGI-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCNCC1)C(=O)O

Origin of Product

United States

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